ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a 4-(methoxycarbonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 4. Its molecular formula is C₂₁H₂₀N₃O₅S, with a molecular weight of 429.47 g/mol. It is synthesized via multi-step protocols involving condensation and cyclization reactions, as inferred from analogous synthetic routes in the evidence .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-3-28-20(26)23-9-8-14-15(10-21)18(29-16(14)11-23)22-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,3,8-9,11H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJESDDMJCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
Structural Features
The compound features:
- A thieno[2,3-c]pyridine core which is known for its diverse biological activities.
- A cyano group at the 3-position, which is critical for its antiproliferative activity.
- A methoxycarbonyl substituent that may enhance lipophilicity and bioavailability.
Antiproliferative Activity
Research has shown that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In Vitro Studies : The compound was tested against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). The results indicated potent activity with IC values ranging from 1.1 to 4.7 µM depending on the specific derivative and cell line tested .
The mechanism underlying the antiproliferative effects appears to be related to the inhibition of microtubule polymerization, a critical process for cell division. The presence of the cyano group at the 3-position is essential for this activity, as demonstrated in structure-activity relationship (SAR) studies .
Selectivity for Cancer Cells
Notably, studies indicated that these compounds did not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action against cancer cells .
Data Summary
| Compound | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 1.1 | Strong antiproliferative activity |
| This compound | L1210 | 2.8 | Effective against murine leukemia |
| This compound | CEM | 2.3 | Active against human T-lymphoblastoid leukemia |
Study on Antitumor Activity
In a study published in Molecules, researchers synthesized various thieno[2,3-c]pyridine derivatives and evaluated their antitumor activities. The study concluded that compounds with cyano groups showed enhanced potency against multiple cancer cell lines compared to those without .
Clinical Relevance
The selective cytotoxicity observed in vitro suggests potential for development into therapeutic agents for cancer treatment. Further studies are needed to explore pharmacokinetics and in vivo efficacy.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a family of dihydrothieno[2,3-c]pyridine derivatives. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Position 2 Modifications: The 4-(methoxycarbonyl)benzamido group in the target compound distinguishes it from analogs bearing 3,4,5-trimethoxyphenylamino (3a, antitubulin activity ) or pyridin-3-yl acrylamido (4SC-207, microtubule inhibition ). The benzamido group may enhance π-π stacking interactions in biological targets compared to smaller substituents. Amino-substituted analogs (e.g., 4a, 8c) are typically intermediates for further functionalization .
Position 6 Ester Groups: Ethyl carboxylate (target compound, 4SC-207) vs. methyl (3a, 4a) or tert-butyl (8c) esters.
Biological Activity: Analogs with 3,4,5-trimethoxyphenylamino (3a) or pyridin-3-yl acrylamido (4SC-207) groups demonstrate antitubulin activity, suggesting that bulky aromatic substituents at position 2 are critical for microtubule targeting . The target compound’s 4-(methoxycarbonyl)benzamido group, while aromatic, lacks the methoxy substituents of 3a, which are known to enhance tubulin binding .
Characterization Data :
- ¹H/¹³C NMR: Expected signals include aromatic protons from the benzamido group (~7.8–8.2 ppm), methyl/methylene groups from the ester (~1.2–4.3 ppm), and a cyano carbon (~115 ppm) .
- Mass Spectrometry : [M+H]⁺ peak at m/z 430.1 (calculated: 429.47) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
